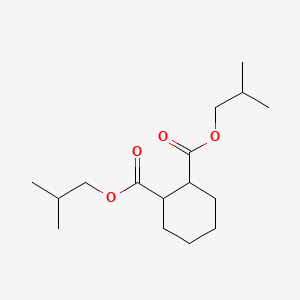

Diisobutyl hexahydrophthalate

Descripción general

Descripción

Diisobutyl hexahydrophthalate (DIBE) is a chemical compound that is part of the phthalate family, commonly used as a plasticizer. It is derived from phthalic anhydride, a key intermediate in the production of various industrial chemicals. The compound is of interest due to its applications and the physical and chemical properties that make it suitable for use in various industrial processes.

Synthesis Analysis

The synthesis of diisobutyl phthalate (DIBP), a related compound to DIBE, can be achieved through the direct esterification of phthalic anhydride residue with isobutanol. This process is catalyzed by heteropoly acid and involves distillation under reduced pressure to recover the esterified product. The optimal conditions for this reaction include a specific ratio of reactants, temperature, and reaction time, ensuring a high recovery rate of phthalic anhydride .

Molecular Structure Analysis

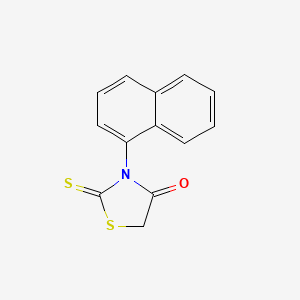

While the specific molecular structure analysis of DIBE is not detailed in the provided papers, the structure of related compounds such as naphthalenes can be synthesized through reactions involving diisobutylaluminum hydride. These reactions lead to the formation of complex polycyclic aromatic hydrocarbons, which share some structural similarities with DIBE .

Chemical Reactions Analysis

The chemical behavior of DIBE can be inferred from the reactions of similar compounds. For instance, diisobutylaluminum hydride is used to promote cyclization reactions to form substituted naphthalenes. This process involves regioselective hydroalumination, intramolecular carboalumination, skeletal rearrangement, and dehydroalumination steps . These reactions are indicative of the reactivity of diisobutyl-based compounds and their potential to undergo complex transformations.

Physical and Chemical Properties Analysis

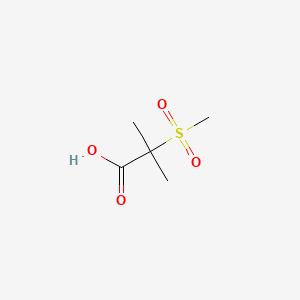

The physical and chemical properties of DIBE can be examined through its vapor-liquid equilibrium (VLE) data. The VLE of the binary system of maleic anhydride and DIBE was measured at different pressures using a modified ebulliometer. The Antoine constants for DIBE were obtained, which are essential for characterizing its volatility. The equilibrium vapor and liquid compositions were calculated using the NRTL model, and the UNIFAC model was used for prediction, showing general agreement with experimental results . This analysis is crucial for understanding the behavior of DIBE in various conditions and its suitability for industrial applications.

Aplicaciones Científicas De Investigación

Summary of the Application

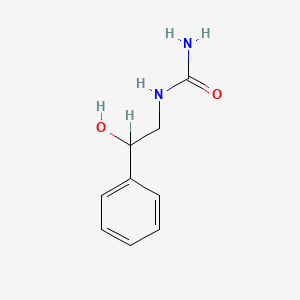

Diisobutyl phthalate is one of the main plasticizers in Phthalic Acid Esters (PAEs), which are widely used as plasticizers or additives during the industrial manufacturing of plastic products . Due to their overuse, PAEs have been detected in both aquatic and terrestrial environments, leading to human health concerns and environmental pollution . In this study, a carboxylesterase was displayed on the surface of Escherichia coli cells, for use as a whole-cell biocatalyst in diisobutyl phthalate biodegradation .

Methods of Application or Experimental Procedures

A carboxylesterase-encoding gene (carEW) identified from Bacillus sp. K91, was fused to the N-terminal of ice nucleation protein (inpn) anchor from Pseudomonas syringae and gfp gene, and the fused protein was then cloned into pET-28a (+) vector and was expressed in Escherichia coli BL21 (DE3) cells .

Results or Outcomes

The cell-surface-displayed CarEW displayed optimal temperature of 45 °C and optimal pH of 9.0, using p-NPC 2 as substrate . The whole cell biocatalyst retained 100% and 200% of its original activity per OD 600 over a period of 23 days at 45 °C and one month at 4 °C, exhibiting better stability than free CarEW . Furthermore, approximately 1.5 mg/ml of DiBP was degraded by 10 U of surface-displayed CarEW cells in 120 min .

2. Plasticizer and Solvent

Summary of the Application

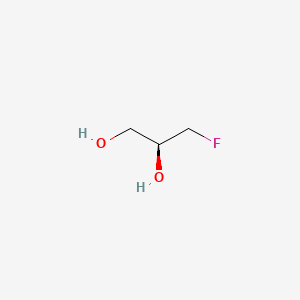

Diisobutyl hexahydrophthalate, also known as Diisobutyl cyclohexane-1,2-dicarboxylic acid ester (DIBCH), is an important chemical industry product. It is used as a plasticizer and also as an indispensable gas-phase absorbent solvent in maleic anhydride production . It can also be used as a plasticizer for Polyvinyl Chloride (PVC) and other plastics, increasing their flexibility and processability . In the rubber industry, it can be used as a softener to improve the softness and elasticity of rubber .

3. Plasticizer in PVC and Other Plastics

Summary of the Application

Diisobutyl hexahydrophthalate can be used as a plasticizer for Polyvinyl Chloride (PVC) and other plastics . As a plasticizer, it increases the flexibility and processability of these materials .

4. Gelling Aid in Combination with Other Plasticizers

Summary of the Application

Diisobutyl hexahydrophthalate is a specialist plasticizer often used in combination with other high molecular weight phthalates . It is a fast fusing plasticizer which by itself is too volatile for PVC applications . It is frequently used as a gelling aid in combination with other plasticizers .

5. Additive in Rubber Materials

Summary of the Application

Diisobutyl hexahydrophthalate is used as an additive in a range of rubber materials . It has low volatility, which makes it ideal for use in products that require long-lasting flexibility, such as automotive parts .

6. Gas-phase Absorbent Solvent in Maleic Anhydride Production

Summary of the Application

Diisobutyl hexahydrophthalate is used as an indispensable gas-phase absorbent solvent in maleic anhydride production .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKHPBOCBWDYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887773 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutyl hexahydrophthalate | |

CAS RN |

70969-58-3 | |

| Record name | Diisobutyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl hexahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

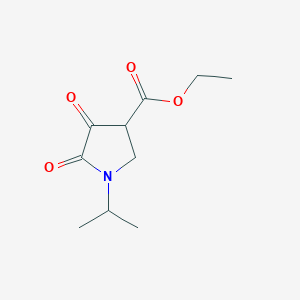

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)